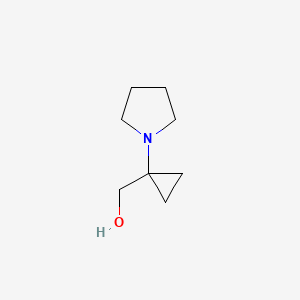
Methyl 2-(4-fluoro-3-nitrophenyl)acetate
Übersicht
Beschreibung
Methyl 2-(4-fluoro-3-nitrophenyl)acetate is a chemical compound with the molecular formula C9H8FNO4 . It is used for research and development purposes . The compound appears as a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of this compound involves a mixture of 2-(4-fluoro-3-nitrophenyl)acetic acid and concentrated sulfuric acid in methanol. This mixture is stirred at 80°C overnight. The resulting mixture is quenched with ice water and extracted with ethyl acetate. The organic layer is washed with a saturated sodium bicarbonate aqueous solution and brine, dried over sodium sulfate, filtered, and concentrated to yield the title compound .Chemical Reactions Analysis
The compound is a key intermediate in the synthesis of Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens. It is synthesized by eight consecutive reactions, taking about 60 hours .Physical And Chemical Properties Analysis
This compound has a molecular weight of 213.16 g/mol . It is a pale-yellow to yellow-brown solid . The compound has a high gastrointestinal absorption and is BBB permeant . It has a lipophilicity Log Po/w (iLOGP) of 1.73 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Methyl 2-(4-fluoro-3-nitrophenyl)acetate has been explored in various synthetic chemical reactions. For example, in the synthesis of monodeoxyfluorinated methyl and 4-nitrophenyl α-D-mannobiosides, the compound plays a crucial role in the formation of complex saccharides, which are essential in biological systems (Khan, Jain, Abbas, & Matta, 1990). Additionally, studies on the nitration of p-halophenols and p-halophenyl acetates, including those involving fluoro- and nitro-groups, have highlighted the formation of unique cyclohexadienones, which are of interest in organic synthesis (Clewley, Cross, Fischer, & Henderson, 1989).
Biochemical and Pharmaceutical Applications
This compound is also significant in the development of pharmaceutical compounds. It's involved in the synthesis of molecules like 2-(2,5-diamino phenyl)ethanol, which has potential pharmaceutical applications (Zhao De-feng, 2007). Furthermore, its derivatives are investigated for their use in synthesizing bioactive compounds, as demonstrated in the study on alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates (Trstenjak, Ilaš, & Kikelj, 2013).
Photophysical Studies
In photophysical research, this compound derivatives have been used to develop improved zinc photocages, essential for biological applications. These photocages exhibit high quantum yields and have potential for use in various scientific assays (Shigemoto, Bhattacharjee, Hickey, Boyd, McCormick, & Burdette, 2021).
Safety and Hazards
The safety data sheet for Methyl 2-(4-fluoro-3-nitrophenyl)acetate indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
This compound is primarily used for research and development purposes
Pharmacokinetics
The Log Kp (skin permeation) is -6.44 cm/s . The compound has a lipophilicity Log Po/w (iLOGP) of 1.73 .
Result of Action
The molecular and cellular effects of Methyl 2-(4-fluoro-3-nitrophenyl)acetate’s action are currently unknown . As this compound is primarily used for research and development purposes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be handled in a well-ventilated place . The compound should be stored in a dry room at normal temperature .
Biochemische Analyse
Cellular Effects
Methyl 2-(4-fluoro-3-nitrophenyl)acetate has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may lead to changes in the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, it can impact cell signaling pathways, leading to alterations in cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes and inhibit or activate their activity, depending on the context. For example, this compound may inhibit the activity of certain esterases by binding to their active sites, thereby preventing the hydrolysis of ester bonds . This interaction can lead to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, which should be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects may be observed at high doses, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. For instance, esterases play a key role in the hydrolysis of this compound, leading to the formation of metabolites that can further participate in biochemical reactions . These interactions can affect metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these processes is crucial for elucidating the overall impact of this compound on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications may direct this compound to particular compartments or organelles within the cell . These localization patterns are important for understanding the precise mechanisms through which this compound exerts its effects.
Eigenschaften
IUPAC Name |
methyl 2-(4-fluoro-3-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-15-9(12)5-6-2-3-7(10)8(4-6)11(13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTVFSTWEJOKNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
226888-37-5 | |
| Record name | methyl 2-(4-fluoro-3-nitrophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-[2-[(1S,2R,4Ar,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B1647714.png)


